molecular formula C12H12N4OS B5739186 6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

Cat. No.: B5739186
M. Wt: 260.32 g/mol
InChI Key: DKFSFKYGLCTORV-UHFFFAOYSA-N
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Description

6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a complex organic compound known for its unique structural composition. It consists of fused triazolo, thienopyrimidine, and benzene rings, providing a diverse range of chemical reactivity. This compound has gained significant interest in various scientific research fields due to its potential therapeutic and industrial applications.

Properties

IUPAC Name

8-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c1-15-11-9(7-4-2-3-5-8(7)18-11)10-13-6-14-16(10)12(15)17/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFSFKYGLCTORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(S2)CCCC3)C4=NC=NN4C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the commonly employed synthetic routes for this compound involves the cyclization of appropriately substituted thioamides with hydrazine derivatives under controlled acidic or basic conditions. The typical reaction conditions may include:

  • Refluxing the reaction mixture in a solvent like ethanol or acetic acid.

  • Using a catalyst such as p-toluenesulfonic acid.

  • Heating at 80-120°C for several hours to ensure complete reaction.

Industrial production may involve more scalable methods such as continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : It can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible, especially on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, dichloromethane (solvent), room temperature.

  • Reduction: : Lithium aluminum hydride, diethyl ether (solvent), under reflux.

  • Substitution: : Chlorinating agents for electrophilic substitution; nucleophilic reagents like amines.

Major Products

  • Oxidation typically leads to the formation of sulfoxides or sulfones.

  • Reduction yields compounds with modified thiophene or triazole rings.

  • Substitution can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one has diverse applications in multiple scientific domains:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its interaction with biological macromolecules, offering potential as a bioactive agent.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: : Utilized in the development of advanced materials due to its unique structural attributes.

Mechanism of Action

The precise mechanism of action for this compound is multifaceted:

  • Molecular Targets: : It can interact with enzymes and receptors, altering their activity.

  • Pathways Involved: : May influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.

  • Effects: : By binding to specific sites on proteins, it can modulate biological processes, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-methylbenzothiophene: : Lacks the triazole and pyrimidine rings.

  • 8,9,10,11-tetrahydrobenzothieno[3,2-e]pyrimidine: : Missing the triazole component.

  • 1,2,4-triazolo[1,5-c]pyrimidine: : Absence of the benzothiophene structure.

Uniqueness

The unique fusion of triazolo, thienopyrimidine, and benzene rings in 6-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one bestows it with distinct chemical and biological properties, distinguishing it from other related compounds. Its multifaceted reactivity and potential for diverse applications highlight its importance in scientific research.

This compound continues to be a focus of research, revealing new possibilities and applications that contribute to advances in chemistry, biology, medicine, and industry.

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